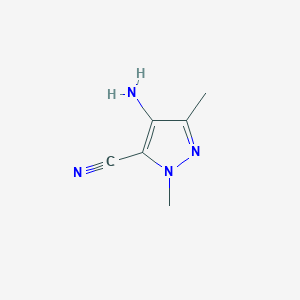

4-Amino-5-cyano-1,3-dimethyl pyrazole

Descripción general

Descripción

4-Amino-5-cyano-1,3-dimethyl pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of amino and cyano groups in its structure makes it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-cyano-1,3-dimethyl pyrazole typically involves the reaction of hydrazine with 1,3-dicarbonyl compounds.

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-5-cyano-1,3-dimethyl pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives[][3].

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions[][3].

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties[3][3].

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 4-amino-5-cyano-1,3-dimethyl pyrazole can be categorized into several key areas:

Medicinal Chemistry

Development of Pharmaceuticals : The compound is utilized in the synthesis of various pharmaceuticals, particularly in creating enzyme inhibitors and receptor antagonists. It has been linked to the treatment of multiple diseases, including cancer, cardiovascular conditions, and infections.

Case Study : Research indicates that derivatives of this compound exhibit anti-diabetic and anti-inflammatory properties. For instance, studies have shown its effectiveness in inhibiting certain enzymes involved in metabolic pathways related to diabetes management .

| Property | Application | Example |

|---|---|---|

| Anti-diabetic | Enzyme inhibition | Inhibition of DPP-IV |

| Anti-inflammatory | Receptor antagonism | Targeting TNF-alpha pathways |

| Anticancer | Chemotherapeutic agent | Cytotoxic effects on cancer cells |

Agricultural Chemistry

Agrochemical Development : The compound serves as a precursor for the synthesis of agrochemicals, including herbicides and fungicides. Its ability to inhibit specific biological pathways makes it valuable in crop protection formulations.

Case Study : A patent describes the use of this compound derivatives as herbicides effective against various weed species. The compounds demonstrated significant herbicidal activity with minimal phytotoxicity to crops .

| Agrochemical Type | Target Organism | Effectiveness |

|---|---|---|

| Herbicide | Broadleaf weeds | High efficacy at low concentrations |

| Fungicide | Fungal pathogens | Effective against powdery mildew |

Material Science

Synthesis of Advanced Materials : The compound is also explored for its potential in creating advanced materials due to its unique chemical properties. It can be utilized as a building block for synthesizing complex heterocycles used in various applications.

Case Study : Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties . This application is particularly relevant in the development of high-performance materials for industrial uses.

Mecanismo De Acción

The mechanism of action of 4-Amino-5-cyano-1,3-dimethyl pyrazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The cyano and amino groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

- 4-Amino-3,5-dimethyl pyrazole

- 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole

- 1-Cyanoacetyl-3,5-dimethylpyrazole

Comparison: Compared to its analogs, 4-Amino-5-cyano-1,3-dimethyl pyrazole exhibits unique properties due to the presence of both amino and cyano groups. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis. Additionally, its derivatives have shown promising biological activities, making it a compound of interest in drug discovery .

Actividad Biológica

4-Amino-5-cyano-1,3-dimethyl pyrazole (ACDMP) is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of ACDMP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

ACDMP is characterized by its unique chemical structure, which includes an amino group and a cyano group attached to a dimethyl-substituted pyrazole ring. This structural configuration contributes to its reactivity and interaction with various biological targets.

- Molecular Formula : C6H8N4

- CAS Number : 32183-14-5

- Melting Point : 224-226 °C

- Boiling Point : Approximately 355 °C

Antiviral Activity

Recent studies have highlighted the antiviral potential of ACDMP, particularly against various viral pathogens. For instance, in silico studies demonstrated that derivatives of pyrazole compounds can inhibit the activity of SARS-CoV2 protease with significant efficacy. ACDMP showed promising results with inhibition percentages reaching up to 84.5% compared to standard antiviral agents .

Anticancer Properties

ACDMP has been investigated for its anticancer effects across multiple cancer cell lines. Research indicates that pyrazole derivatives exhibit antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of ACDMP have been substantiated through various experimental models. Studies reported that ACDMP significantly reduces inflammation markers in carrageenan-induced edema models, demonstrating its potential as an anti-inflammatory agent .

The biological activity of ACDMP is mediated through several mechanisms:

- Enzyme Inhibition : ACDMP interacts with specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators .

- Receptor Modulation : The compound may bind to various receptors influencing cell signaling pathways associated with cancer proliferation and immune responses.

- Antioxidant Activity : ACDMP exhibits antioxidant properties, which contribute to its protective effects against oxidative stress-related damage in cells.

Case Studies and Research Findings

Propiedades

IUPAC Name |

4-amino-2,5-dimethylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-4-6(8)5(3-7)10(2)9-4/h8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRNEURRHHIAJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.